molecular formula C16H33F B1621926 1-Fluorohexadecane CAS No. 408-38-8

1-Fluorohexadecane

Cat. No.: B1621926
CAS No.: 408-38-8
M. Wt: 244.43 g/mol
InChI Key: SVDDGAXOOORGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorohexadecane is an organic compound with the molecular formula C16H33F. It is a fluorinated alkane, specifically a fluoroalkane, where a single hydrogen atom in hexadecane is replaced by a fluorine atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the substitution of a hydrogen atom with a fluorine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow systems to optimize the reaction conditions and improve yield. These systems use micro packed-bed reactors filled with catalysts to facilitate the fluorination process. The reaction conditions, such as temperature, pressure, and gas hourly space velocity (GHSV), are carefully controlled to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorohexadecane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction can convert this compound to hexadecane by removing the fluorine atom.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.

Major Products:

    Substitution: Products include hexadecane derivatives with different functional groups.

    Oxidation: Products include hexadecanol, hexadecanal, and hexadecanoic acid.

    Reduction: The primary product is hexadecane.

Scientific Research Applications

1-Fluorohexadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluorohexadecane involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and reactivity, affecting its interaction with lipid bilayers and proteins. This can influence membrane fluidity, permeability, and enzyme activity, making it useful in various biochemical studies .

Comparison with Similar Compounds

    Hexadecane (C16H34): A non-fluorinated analog with similar chain length but different chemical properties.

    1-Fluorohexane (C6H13F): A shorter-chain fluoroalkane with different physical and chemical characteristics.

    Hexadecylamine (C16H35N): An amine derivative with different reactivity and applications.

Uniqueness: 1-Fluorohexadecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, altered reactivity, and enhanced lipophilicity. These properties make it valuable in applications where traditional hydrocarbons may not be suitable .

Properties

IUPAC Name

1-fluorohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDDGAXOOORGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193790
Record name 1-Fluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408-38-8
Record name 1-Fluorohexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluorohexadecane
Reactant of Route 2
Reactant of Route 2
1-Fluorohexadecane
Reactant of Route 3
Reactant of Route 3
1-Fluorohexadecane
Reactant of Route 4
Reactant of Route 4
1-Fluorohexadecane
Reactant of Route 5
Reactant of Route 5
1-Fluorohexadecane
Reactant of Route 6
1-Fluorohexadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.